

Application Notes and Protocols: EPhos for the Synthesis of 2-Arylaminoxazoles

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Compound of Interest

Compound Name: Ephos

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These application notes provide a detailed overview and experimental protocols for the synthesis of 2-arylaminoxazoles utilizing the highly efficient **EPhos** ligand in a palladium-catalyzed Buchwald-Hartwig amination reaction. The use of **EPhos**, in conjunction with a mild homogeneous base, sodium phenoxide (NaOPh), has proven effective for the coupling of 2-aminooxazole with a variety of aryl halides, including those that are highly functionalized or sterically hindered. This methodology addresses previous limitations in accessing this important structural motif found in many biologically active compounds.

Introduction

The 2-arylaminoxazole scaffold is a privileged structure in medicinal chemistry. However, its synthesis via traditional cross-coupling methods has often been challenging. A significant breakthrough was achieved with the development of the **EPhos** ligand (L3), a biaryl monophosphine ligand designed to overcome the limitations of previous catalyst systems.^[1] Mechanistic studies have shown that the isopropoxy group on the **EPhos** ligand favors the formation of the active C-bound Pd(II) complex, leading to enhanced reactivity and broader substrate scope.^[1] This system, employing NaOPh as a base, provides a robust and reliable method for the synthesis of a diverse range of 2-arylaminoxazoles.^[1]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 2-arylaminooxazoles using the Pd/**EPhos** catalyst system.

Table 1: Substrate Scope for the Pd/**EPhos**-Catalyzed Synthesis of 2-Arylaminooxazoles

Aryl Halide	Product	Yield (%)
2-Chlorotoluene	2-(o-Tolylamino)oxazole	95
1-Chloro-2,6-dimethylbenzene	2-((2,6-Dimethylphenyl)amino)oxazole	92
1-Bromo-4-tert-butylbenzene	2-((4-(tert-Butyl)phenyl)amino)oxazole	98
1-Chloro-4-methoxybenzene	2-((4-Methoxyphenyl)amino)oxazole	85
1-Chloro-3,5-dimethylbenzene	2-((3,5-Dimethylphenyl)amino)oxazole	96
2-Chloropyridine	2-(Pyridin-2-ylamino)oxazole	75
3-Chloropyridine	2-(Pyridin-3-ylamino)oxazole	88
1-Chloro-4-cyanobenzene	4-((Oxazol-2-yl)amino)benzonitrile	78
Methyl 4-chlorobenzoate	Methyl 4-((oxazol-2-yl)amino)benzoate	82
1-Bromo-3-(trifluoromethyl)benzene	2-((3-(Trifluoromethyl)phenyl)amino)oxazole	91

Reaction Conditions: Unless otherwise noted, reactions were performed on a 1.0 mmol scale with 2-aminooxazole (1.2 equiv.), NaOPh (1.4 equiv.), and the Pd/**EPhos** precatalyst (2 mol%) in THF at 80 °C for 3-12 hours.

Experimental Protocols

General Procedure for the Synthesis of 2-Arylaminooxazoles:

An oven-dried vial equipped with a magnetic stir bar is charged with the Pd-**EPhos** precatalyst (0.02 mmol, 2 mol%), 2-aminooxazole (1.2 mmol, 1.2 equiv.), and sodium phenoxide (1.4 mmol, 1.4 equiv.). The vial is evacuated and backfilled with argon. The aryl halide (1.0 mmol, 1.0 equiv.) and tetrahydrofuran (THF, 4.0 mL) are then added. The vial is sealed and the reaction mixture is stirred at 80 °C for the time indicated in the substrate scope table.

Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 2-arylaminooxazole.

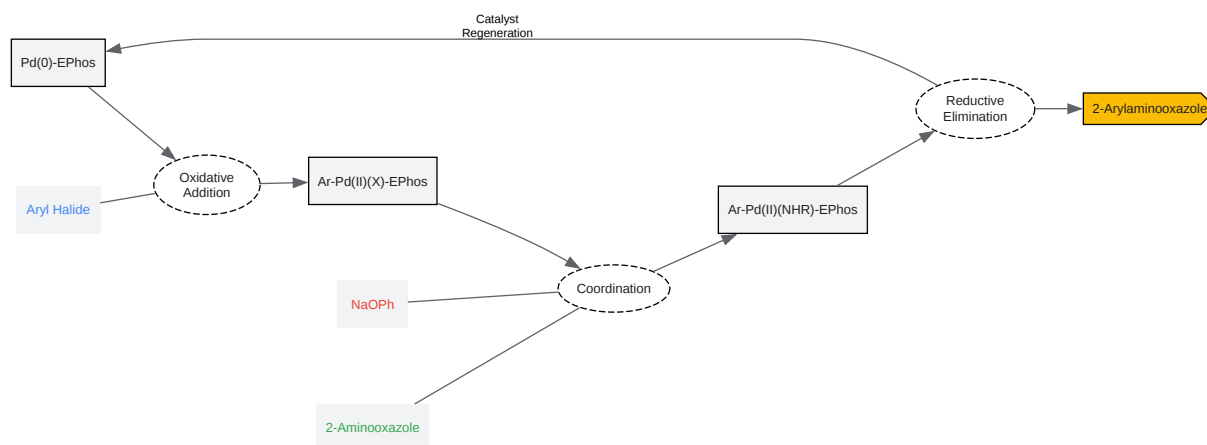
Alternative Conditions for Less Reactive Aryl Chlorides:

For challenging or less reactive aryl chlorides, a higher temperature and different solvent/base combination may be employed.

An oven-dried vial equipped with a magnetic stir bar is charged with the Pd-**EPhos** precatalyst (0.02-0.075 mmol, 2-7.5 mol%), 2-aminooxazole (1.2 mmol, 1.2 equiv.), and potassium carbonate (K_2CO_3 , 1.4 mmol, 1.4 equiv.). The vial is evacuated and backfilled with argon. The aryl chloride (1.0 mmol, 1.0 equiv.) and tert-butanol (tBuOH, 4.0 mL) are added. The vial is sealed and the reaction mixture is stirred at 100 °C for 3 hours. The workup and purification follow the general procedure described above.

Visualizations

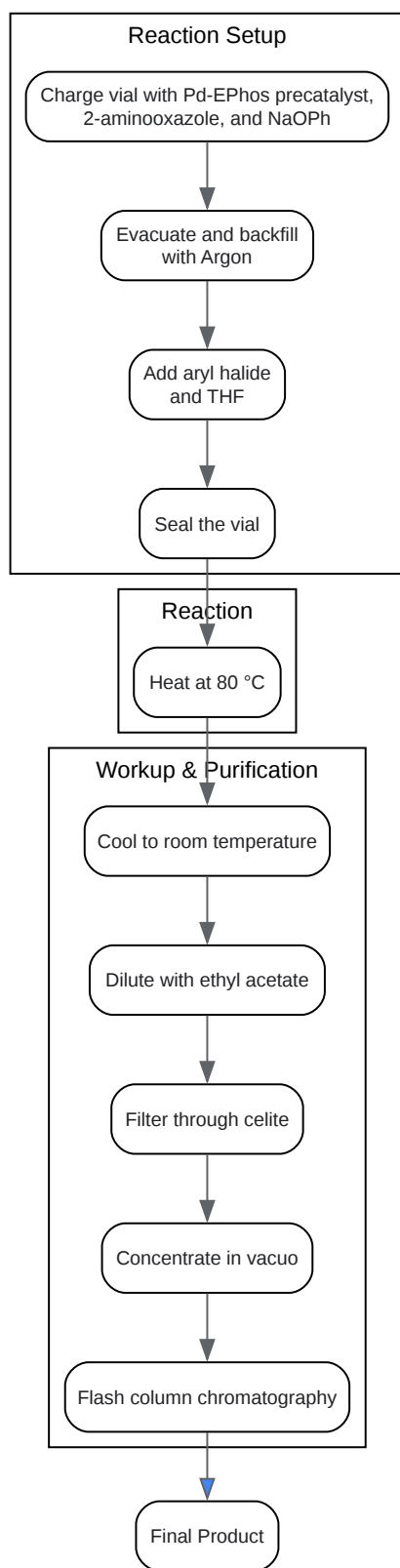
Catalytic Cycle:



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Caption: Proposed catalytic cycle for the Pd/**EPHos**-catalyzed C-N cross-coupling.

Experimental Workflow:



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Caption: General workflow for the synthesis of 2-arylaminoxazoles.

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References

- 1. Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
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